N-Acetyl-3-(trifluoromethyl)phenylalanine
Description
“N-Acetyl-3-(trifluoromethyl)phenylalanine” is a derivative of phenylalanine . It has a molecular formula of C13H14F3NO3 and a molecular weight of 289.25 .
Synthesis Analysis
The synthesis of N-Acetyl-3-(trifluoromethyl)phenylalanine involves acetylation of phenylalanine . The enzyme phenylalanine N-acetyltransferase catalyzes the reaction between acetyl-CoA and L-phenylalanine to produce CoA and N-acetyl-L-phenylalanine .Molecular Structure Analysis
The molecular structure of N-Acetyl-3-(trifluoromethyl)phenylalanine consists of an acetyl group (CH3CO), a phenyl group (C6H5), and a trifluoromethyl group (CF3) attached to an alanine molecule . The FT-IR and FT-Raman spectra of N-acetyl-L-phenylalanine were recorded and analyzed .Chemical Reactions Analysis
The formation of the N-acetyl and N-isovaleroyl conjugates of the aromatic amino acids are reactions of the phase II component of the mammalian xenobiotic detoxification system . Phase III excretion of these short-chain NA-ArAAs is either by passive diffusion or is transporter-mediated .Physical And Chemical Properties Analysis
The boiling point of N-Acetyl-3-(trifluoromethyl)phenylalanine is predicted to be 385.0±42.0 °C, and its density is predicted to be 1.249±0.06 g/cm3 . The pKa value is predicted to be 14.50±0.46 .Future Directions
properties
IUPAC Name |
2-acetamido-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7(17)16-10(11(18)19)6-8-3-2-4-9(5-8)12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGWNHMAJBPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590566 | |
Record name | N-Acetyl-3-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-3-(trifluoromethyl)phenylalanine | |
CAS RN |
82337-57-3 | |
Record name | N-Acetyl-3-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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